molecular formula C9H12N2S B1302102 (4-Ethylphenyl)thiourea CAS No. 22265-78-7

(4-Ethylphenyl)thiourea

Cat. No.: B1302102
CAS No.: 22265-78-7
M. Wt: 180.27 g/mol
InChI Key: NTABUDGUFJFVNZ-UHFFFAOYSA-N
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Description

(4-Ethylphenyl)thiourea is a useful research compound. Its molecular formula is C9H12N2S and its molecular weight is 180.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbon Dioxide Sensing

(4-Ethylphenyl)thiourea derivatives have been explored for their potential in carbon dioxide sensing. For instance, a study demonstrated the use of ethynylated-thiourea derivatives, including 4-ethylbenzoyl-3-(4-ethynylbenzonitrile-phenyl)-thiourea, in the development of resistive-type CO2 gas sensors. These sensors exhibited significant response to CO2 at room temperature and demonstrated good reproducibility and fast response times. The molecular response towards CO2 was also evaluated using density functional theory (DFT) (Daud, Wahid, & Khairul, 2019).

Biological Activities

Studies have investigated the biological activities of thiourea derivatives. For example, 3-(4-bromobenzoyl)-1-ethyl-1-(4-fluorophenyl) thiourea, a zinc-based thiourea derivative, has shown a broad spectrum of biological applications, including potential antibacterial and antifungal properties. The compound and its complexes were characterized and their biological activity was assessed (Shakoor & Asghar, 2021).

DNA Binding and Antioxidant Activities

Thiourea derivatives, such as nitrosubstituted acyl thioureas, have been synthesized and characterized for their potential anti-cancer properties. Studies on these compounds included DNA interaction studies using cyclic voltammetry and UV–vis spectroscopy. They have also been tested for antioxidant, cytotoxic, antibacterial, and antifungal activities (Tahir et al., 2015).

Synthesis and Characterization

The synthesis and characterization of thiourea derivatives are critical for understanding their potential applications. Research has been conducted on the structural analysis of these compounds, providing insights into their chemical properties and potential applications in various fields. For instance, the synthesis and crystal structural analysis of various thiourea derivatives have been conducted, contributing to the understanding of their molecular structures (Hassan et al., 2011).

Pharmaceutical Evaluation

Thiourea derivatives have been evaluated for their pharmaceutical potential. Studies have investigated their inhibitory effects on enzymes like α-amylase, α-glucosidase, and acetylcholinesterase, as well as their antibacterial and antioxidant properties. Toxicological evaluations in animal models have also been conducted to assess their safety (Naz et al., 2020).

Future Directions

The future directions for the study of “(4-Ethylphenyl)thiourea” could include further exploration of its biological activities and potential applications in various fields . This could involve the development of new synthesis methods, the study of its interactions with biological systems, and the investigation of its potential uses in medicine and other industries .

Biochemical Analysis

Biochemical Properties

(4-Ethylphenyl)thiourea plays a significant role in biochemical reactions, particularly in the inhibition of key enzymes associated with metabolic processes. It has been shown to interact with enzymes such as α-amylase, α-glucosidase, and protein tyrosine phosphatase 1B. These interactions are primarily inhibitory, where this compound binds to the active sites of these enzymes, preventing their normal catalytic functions . This inhibition can lead to a decrease in the breakdown of carbohydrates and the regulation of glucose levels, making it a potential candidate for managing diabetes mellitus.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can inhibit the formation of advanced glycation end-products (AGEs), which are harmful compounds formed when proteins or fats combine with sugars in the bloodstream . This inhibition can protect cells from oxidative stress and inflammation, thereby preserving cellular function and integrity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as α-amylase and α-glucosidase, through hydrogen bonding and van der Waals interactions . This binding prevents the enzymes from interacting with their natural substrates, thereby inhibiting their activity. Additionally, this compound can modulate gene expression by affecting transcription factors and signaling molecules involved in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that this compound can have sustained inhibitory effects on enzyme activity and cellular function, with minimal degradation observed over weeks of continuous exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to effectively inhibit enzyme activity without causing significant toxicity . At higher doses, this compound can induce adverse effects such as liver toxicity and thyroid dysfunction. These effects are dose-dependent, with a clear threshold beyond which toxicity becomes apparent.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes involved in carbohydrate metabolism . It is metabolized by the liver, where it undergoes oxidation and conjugation reactions. The primary metabolic products are excreted via the kidneys. The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and the endoplasmic reticulum . It can also localize to the nucleus, where it may influence gene expression and cellular signaling pathways. The compound’s localization is directed by specific targeting signals and post-translational modifications that guide it to its functional sites within the cell.

Properties

IUPAC Name

(4-ethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-2-7-3-5-8(6-4-7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTABUDGUFJFVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374546
Record name (4-ethylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22265-78-7
Record name (4-ethylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-ethylphenyl)thiourea
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the (4-ethylphenyl)thiourea derivative interact with its target to potentially treat diabetes?

A: While the exact mechanism of action for this specific derivative needs further investigation, the research indicates its potential to target multiple key enzymes involved in diabetes. Firstly, it demonstrates inhibitory activity against α-amylase and α-glucosidase. [] These enzymes play crucial roles in carbohydrate digestion by breaking down starches into sugars. By inhibiting their activity, the compound could potentially help regulate blood sugar levels by slowing down the absorption of glucose.

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